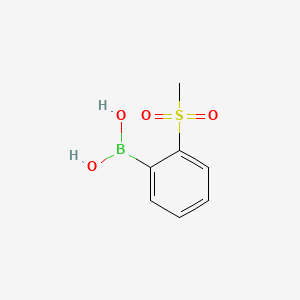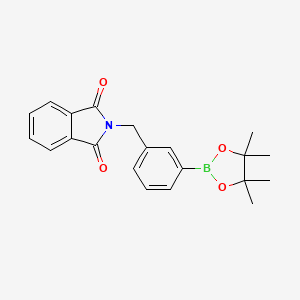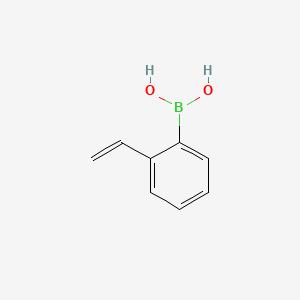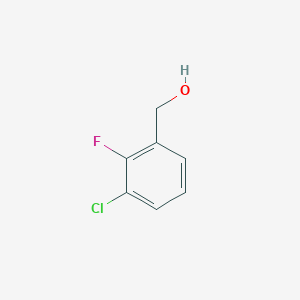![molecular formula C15H12Cl2O3 B1303857 Acide 3-[2-(2,4-dichlorophénoxy)phényl]propanoïque CAS No. 86308-89-6](/img/structure/B1303857.png)
Acide 3-[2-(2,4-dichlorophénoxy)phényl]propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,4-Dichlorophenoxy)phenyl]propanoic acid is an organic compound with the molecular formula C15H12Cl2O3 It is characterized by the presence of a propanoic acid group attached to a phenyl ring, which is further substituted with a 2,4-dichlorophenoxy group
Applications De Recherche Scientifique
3-[2-(2,4-Dichlorophenoxy)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for conditions involving inflammation or microbial infections.
Industry: It is used in the production of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-bromophenylpropanoic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-dichlorophenol is reacted with 2-bromophenylpropanoic acid in the presence of the base, leading to the formation of the desired product through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Mécanisme D'action
The mechanism by which 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways or microbial cell walls. The compound’s dichlorophenoxy group is crucial for its binding affinity and specificity, influencing its biological activity.
Comparaison Avec Des Composés Similaires
2-(2,4-Dichlorophenoxy)propanoic acid: Shares a similar structure but with a different substitution pattern.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a simpler structure.
Fenoxaprop: Another herbicide with a related chemical structure.
Uniqueness: 3-[2-(2,4-Dichlorophenoxy)phenyl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-4,6-7,9H,5,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJUXHTRMKODI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377448 |
Source


|
| Record name | 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86308-89-6 |
Source


|
| Record name | 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)





